Methyl 2-acetamido-5-nitrobenzoate
Description
Structural Classification and Relevance within Nitroaromatic and Acetamido Benzoate Chemistry
The structure of Methyl 2-acetamido-5-nitrobenzoate is characterized by a benzene (B151609) ring substituted with three distinct functional groups: a methyl ester, an acetamido group, and a nitro group. sigmaaldrich.commatrix-fine-chemicals.com This unique combination places it at the intersection of several important classes of organic compounds.
Nitroaromatic Compound : The presence of a nitro group (NO₂) directly attached to the benzene ring classifies it as a nitroaromatic compound. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This deactivation is a key factor in its chemical reactivity, particularly in electrophilic aromatic substitution reactions.
Acetamido Benzoate : The core structure is a benzoate, specifically a methyl ester of a benzoic acid derivative. The acetamido group (NHCOCH₃) is an amide functionality attached to the ring. Unlike the nitro group, the acetamido group is an electron-donating group, which increases the electron density of the aromatic ring. The interplay between the electron-donating acetamido group and the electron-withdrawing nitro group creates a complex reactivity pattern on the aromatic ring.
Ester and Amide : The compound contains both an ester (COOCH₃) and an amide (NHCOCH₃) functional group. matrix-fine-chemicals.com These are common functionalities in organic chemistry and are sites for potential chemical transformations, such as hydrolysis, to yield a carboxylic acid and an amine, respectively.
The compound's relevance stems from its utility as a substituted aniline (B41778) precursor. The nitro group can be readily reduced to an amino group (NH₂), a common strategy in synthetic organic chemistry. mdpi.com This transformation provides a route to ortho-amino acetamido benzoates, which are valuable intermediates in the synthesis of heterocyclic compounds and other complex molecular targets.
Overarching Research Significance and Current Gaps in Knowledge pertaining to the Compound
The primary research significance of this compound lies in its role as a synthetic intermediate. While extensive studies focusing solely on this specific molecule are not abundant, its utility is demonstrated through its relationship with similar structures used in medicinal chemistry and materials science. For instance, related nitrobenzoate derivatives are crucial in the synthesis of pharmaceuticals. innospk.com The transformation of the nitro group into an amine is a key step, highlighting the importance of compounds like this compound as precursors. mdpi.com
A significant gap in current knowledge is the limited public research on the specific biological activities or material properties of this compound itself. Most of the available data pertains to its synthesis or its use in the synthesis of other compounds. Further research could explore its potential as a bioactive molecule or investigate its physical properties for applications in materials science. There is a lack of in-depth studies on its reaction kinetics, thermodynamic properties, and the full scope of its synthetic potential beyond its role as an aniline precursor.
Fundamental Chemical Features Governing Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three functional groups attached to the benzene ring.
Aromatic Ring Reactivity : The benzene ring is subject to the competing electronic effects of the activating acetamido group and the deactivating nitro group. The acetamido group is an ortho-, para-director, while the nitro group is a meta-director. The positions on the ring are therefore influenced by a combination of these directing effects, which can be exploited for selective substitution reactions.
Nitro Group Reduction : The most significant reaction for its synthetic utility is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using various reducing agents, such as metals in acidic media (e.g., Fe/HCl) or catalytic hydrogenation. mdpi.com This reaction converts the molecule into a substituted aniline, a versatile precursor for many other compounds.
Ester and Amide Hydrolysis : The methyl ester and acetamido groups can be hydrolyzed under acidic or basic conditions. Ester hydrolysis would yield the corresponding carboxylic acid, 2-acetamido-5-nitrobenzoic acid. Amide hydrolysis, which typically requires harsher conditions, would yield Methyl 2-amino-5-nitrobenzoate. mdpi.com These transformations allow for further functional group manipulation.
Its primary synthetic utility is as a well-defined starting material. The presence of multiple functional groups that can be selectively modified makes it a valuable building block for creating more complex molecules with specific substitution patterns, which is essential in the synthesis of pharmaceuticals and other fine chemicals.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5409-45-0 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₀N₂O₅ matrix-fine-chemicals.com |
| Molecular Weight | 238.20 g/mol sigmaaldrich.com |
| Melting Point | 172.5-177.5 °C sigmaaldrich.com |
| IUPAC Name | methyl 2-(acetylamino)-5-nitrobenzoate matrix-fine-chemicals.com |
| SMILES String | COC(=O)c1cc(ccc1NC(C)=O)N+=O sigmaaldrich.com |
| InChI Key | HAKPLTBAUCAFMV-UHFFFAOYSA-N sigmaaldrich.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 2-amino-5-nitrobenzoate |
| 2-acetamido-5-nitrobenzoic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-7(12(15)16)5-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKPLTBAUCAFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279363 | |
| Record name | Methyl 2-acetamido-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-45-0 | |
| Record name | Methyl 2-(acetylamino)-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 12468 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5409-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-acetamido-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation Pertaining to Methyl 2 Acetamido 5 Nitrobenzoate
Strategic Development and Optimization of Synthetic Routes
The creation of Methyl 2-acetamido-5-nitrobenzoate typically involves a multi-step process where the strategic order of reactions is critical to achieving the desired isomer. The two pivotal reactions are the introduction of a nitro group onto the benzene (B151609) ring via electrophilic aromatic substitution and the formation of the acetamido group through N-acetylation.
Electrophilic Aromatic Nitration Strategies for Nitrobenzoate Systems
Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro (-NO₂) group onto an aromatic ring. researchgate.net In the context of synthesizing this compound, this step is performed on a precursor molecule, typically Methyl 2-acetamidobenzoate.
The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. jove.com The process generally proceeds through a well-established multi-step mechanism:
Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. masterorganicchemistry.com Sulfuric acid protonates the hydroxyl group of nitric acid, which then allows for the loss of a water molecule to form the highly reactive, linear nitronium ion. jove.com
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. unacademy.com This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. nih.gov The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. jove.comnih.gov In this intermediate, the carbon atom bonded to the nitro group is sp³ hybridized. nih.gov
Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base in the reaction mixture (such as water or the bisulfate ion, HSO₄⁻) removes a proton from the sp³-hybridized carbon atom. masterorganicchemistry.com This restores the stable aromatic system and yields the final nitroaromatic product. jove.commasterorganicchemistry.com
When an electrophilic aromatic substitution reaction is performed on a substituted benzene ring, the existing substituent group profoundly influences both the rate of the reaction and the position (regiochemistry) of the incoming electrophile. lumenlearning.compressbooks.pub This is known as the directing effect. In the synthesis of this compound from Methyl 2-acetamidobenzoate, two substituents are present on the ring: an acetamido group (-NHCOCH₃) at position 1 and a methyl ester group (-COOCH₃) at position 2.
Activating and Deactivating Groups: Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles; these are called activating groups . fiveable.me Conversely, groups that withdraw electron density from the ring make it less reactive and are known as deactivating groups . fiveable.me
Directing Effects: Activating groups generally direct incoming electrophiles to the ortho (1,2) and para (1,4) positions. lumenlearning.commasterorganicchemistry.com Most deactivating groups direct incoming electrophiles to the meta (1,3) position. masterorganicchemistry.com Halogens are a notable exception, being deactivating yet ortho-, para-directing. pressbooks.pub
The directing effects of the substituents in Methyl 2-acetamidobenzoate are as follows:
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -NHCOCH₃ (Acetamido) | Lone-pair on atom adjacent to ring | Activating | ortho, para |
| -COOCH₃ (Methyl Ester) | Carbonyl group adjacent to ring | Deactivating | meta |
The acetamido group is a moderately activating ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, which stabilizes the positive charge in the ortho and para arenium ion intermediates. pressbooks.pub The methyl ester group is a deactivating meta-director because the electron-withdrawing carbonyl group pulls electron density from the ring, destabilizing the ortho and para intermediates more than the meta intermediate. masterorganicchemistry.comrsc.org
In the nitration of Methyl 2-acetamidobenzoate, the powerful activating and ortho, para-directing effect of the acetamido group dominates. It directs the incoming nitronium ion to either the C-4 (para) or C-6 (ortho) position. The C-5 position is meta to the ester group. Therefore, nitration occurs at the position that is electronically favored by the strongest activating group. The major product is This compound , where nitration has occurred at the C-5 position, which is para to the acetamido group and meta to the ester group. This outcome is favored due to the powerful directing influence of the acetamido group and potentially less steric hindrance compared to the C-3 position. masterorganicchemistry.com
Traditional nitration using a mixture of concentrated nitric and sulfuric acids poses significant environmental and safety risks, including the use of highly corrosive reagents and the generation of large amounts of acidic waste. researchgate.net In response, green chemistry principles have spurred the development of more sustainable nitration methodologies. numberanalytics.com
Recent advancements focus on minimizing environmental impact through several strategies: numberanalytics.comrsc.org
| Green Approach | Description | Examples & Advantages |
| Alternative Nitrating Agents | Replacing mixed acid with safer, often solid, reagents. | Metal nitrates like Ca(NO₃)₂ or Cu(NO₃)₂ can be used, often with acetic acid, reducing the need for strong sulfuric acid. gordon.edu Saccharin-based nitrating agents offer a recyclable, non-acidic option. rsc.org |
| Alternative Energy Sources | Using microwave or ultrasonic irradiation to accelerate the reaction. | Microwave-assisted reactions can significantly reduce reaction times and the amount of solvent and reagents needed. gordon.edu Sonication has also been shown to improve yields and regioselectivity while shortening reaction times. scirp.org |
| Solvent-Free/Benign Solvents | Eliminating or replacing hazardous organic solvents. | Mechanochemical methods, such as ball milling, can be performed with minimal or no solvent, greatly enhancing the green metrics of the process. rsc.org Using environmentally friendly solvents is another key strategy. numberanalytics.com |
| Photochemical Methods | Utilizing light to initiate the nitration reaction under ambient conditions. | Photochemical nitration has been explored for certain aromatic compounds, offering a pathway that avoids harsh, high-temperature conditions. mjcce.org.mk |
Amidation (N-Acetylation) Reactions: Mechanistic Pathways and Kinetic Parameters
The formation of the acetamido group in the target molecule is achieved through an N-acetylation reaction, a type of acylation. This reaction involves treating the corresponding aniline (B41778) derivative (e.g., Methyl 2-aminobenzoate) with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. doubtnut.com This transformation is a classic example of nucleophilic acyl substitution. libretexts.org
N-acetylation is often a crucial step in synthetic sequences involving anilines. For instance, protecting the amino group via acetylation before nitration prevents oxidation of the amino group and moderates its activating effect, allowing for more controlled substitution. doubtnut.com
The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. libretexts.orgjove.com
Nucleophilic Addition: The nucleophile, in this case, the nitrogen atom of the aniline's amino group, attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). pearson.com This breaks the carbonyl π bond and forms a tetrahedral intermediate where the carbonyl carbon is sp³ hybridized. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and a leaving group is expelled. For acetic anhydride, the leaving group is an acetate (B1210297) ion; for acetyl chloride, it is a chloride ion. A final deprotonation step on the nitrogen atom yields the stable amide product, acetanilide (B955). reddit.com
The reaction can be influenced by catalysts:
Base Catalysis: In basic conditions, a base can deprotonate the nucleophile (or a protic nucleophile can attack directly), making it more anionic and thus more reactive. The mechanism involves the attack of the nucleophile to form a tetrahedral alkoxide intermediate, which then expels the leaving group. jove.combyjus.com Adding a base like potassium carbonate (K₂CO₃) can also be necessary to neutralize the acid (e.g., HCl) generated when using acetyl chloride, preventing it from protonating and deactivating the unreacted aniline.
Acid Catalysis: Under acidic conditions, the catalyst protonates the carbonyl oxygen of the acyl compound. byjus.comlibretexts.org This makes the carbonyl carbon significantly more electrophilic and more susceptible to attack by a weak nucleophile like a neutral amine. libretexts.orglibretexts.org The mechanism proceeds through a protonated tetrahedral intermediate, followed by proton transfers and elimination of the leaving group. byjus.com
Studies on the kinetics of N-acetylation, often catalyzed by enzymes like N-acetyltransferases (NATs), reveal that the reaction follows models such as the Ping Pong Bi Bi kinetic mechanism. nih.gov Kinetic parameters like the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vₘₐₓ) are determined to characterize the efficiency of the acetylation process. researchgate.netfrontiersin.org For non-enzymatic reactions, kinetic studies show that the process often follows first-order or pseudo-first-order kinetics, with the rate dependent on factors like temperature and reagent concentrations. researchgate.net
Elucidation of Reaction Kinetics and Activation Energy Profiles
A thorough understanding of reaction kinetics and the associated activation energy is fundamental to optimizing the synthesis of any chemical compound. However, specific, detailed kinetic studies and activation energy profiles for the direct synthesis of this compound are not extensively reported in publicly available literature.
Generally, the synthesis of this molecule involves two primary transformations: the nitration of a precursor and the esterification of a carboxylic acid. The kinetics of related electrophilic aromatic substitution reactions, such as nitration, are well-documented. The rate of nitration is dependent on the concentration of the nitronium ion (NO₂⁺), which is typically generated from a mixture of concentrated nitric and sulfuric acids, and the nucleophilicity of the aromatic ring. The substituents already present on the ring heavily influence the reaction rate and regioselectivity. For precursors to this compound, the activating, ortho-para directing acetamido group would increase the rate of reaction, while the deactivating carboxyl or ester group would decrease it.
Similarly, the kinetics of Fischer esterification are well-understood. The reaction is acid-catalyzed and proceeds through a tetrahedral intermediate. The rate is influenced by factors such as the concentration of the acid catalyst, temperature, and the steric hindrance around the carboxylic acid and alcohol. The removal of water, a byproduct, is crucial to drive the equilibrium towards the product side, a principle often exploited in industrial settings. nih.gov
Esterification Reactions for Carboxyl Group Functionalization
The methyl ester functionality in this compound is typically introduced via the esterification of its corresponding carboxylic acid, 2-acetamido-5-nitrobenzoic acid. sigmaaldrich.com This transformation is a classic example of Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
The general method for esterifying nitrobenzoic acids involves heating a mixture of the acid and an alcohol with a catalyst. nih.gov To achieve high yields, the water formed during the reaction is continuously removed, often by azeotropic distillation using an entraining liquid like toluene. nih.gov While the parent carboxylic acid, 2-acetamido-5-nitrobenzoic acid, is a solid, the resulting methyl ester is also a solid at room temperature, with a reported melting point between 172.5-177.5 °C. researchgate.net
Convergent and Divergent Synthetic Strategies for Analogue Preparation
The structural core of this compound is a versatile platform for the preparation of a diverse range of analogues through both convergent and divergent synthetic strategies.
Convergent Synthesis: In a convergent approach, complex fragments of the target molecule are synthesized separately and then joined. For instance, a strategy for preparing complex drug analogues, such as ferrocene-modified tyrosine kinase inhibitors, has been demonstrated starting from a related nitrobenzoate ester. nih.gov In one example, methyl 4-methyl-3-nitrobenzoate was reduced using iron in the presence of ammonium (B1175870) chloride, followed by a series of reactions including guanidinium (B1211019) salt formation and cyclocondensation to build a complex pyrimidine (B1678525) fragment. nih.gov This highlights how a substituted nitrobenzoate core can be coupled with other pre-synthesized molecular fragments to rapidly assemble complex target molecules.
Divergent Synthesis: A divergent strategy involves using a common intermediate to produce a library of structurally related compounds. This compound is an ideal starting point for such an approach. The two key functional groups, the nitro group and the ester, can be selectively manipulated. For example, reduction of the nitro group to an amine yields Methyl 2-acetamido-5-aminobenzoate. This diamino-substituted benzene ring can then undergo a variety of subsequent reactions. The newly formed aniline can be acylated, alkylated, or used in cyclization reactions to generate a wide array of heterocyclic systems. mdpi.com The ester group can also be hydrolyzed back to a carboxylic acid, which can then be converted into amides or other esters.
Exploration of Transformative Chemical Reactions
The chemical reactivity of this compound is dominated by its functional groups: the nitro group, the ester, and the substituted aromatic ring.
Redox Chemistry of the Nitro Functionality: Reduction to Amino Groups and Further Derivatization
The reduction of the aromatic nitro group is one of the most synthetically useful transformations of this compound, converting the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group. libretexts.org This transformation fundamentally alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack and enabling a host of new derivatization reactions. libretexts.org
A variety of reagents can be employed for this reduction, offering different levels of selectivity and reactivity. masterorganicchemistry.com Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is a clean and efficient method. libretexts.org
Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and cost-effective reagents for this reduction. libretexts.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) in combination with a metal catalyst (e.g., Raney nickel) or Fe/NH₄Cl in an ethanol/water mixture can also effectively reduce the nitro group, often under milder conditions. nih.govmasterorganicchemistry.com For instance, the reduction of a related nitroaniline was achieved in 83% yield using Fe/ammonium chloride in boiling ethanol/water. nih.gov
The resulting amine, Methyl 2-acetamido-5-aminobenzoate, is a key intermediate for further derivatization. The amino group can be diazotized and converted to a range of other functional groups or used as a nucleophile in coupling and condensation reactions.
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Core
Electrophilic Aromatic Substitution: The aromatic ring of this compound contains three substituents with competing directing effects.
The acetamido group (-NHCOCH₃) is a strongly activating, ortho-, para-director.
The methyl ester group (-COOCH₃) is a deactivating, meta-director. wikipedia.org
The nitro group (-NO₂) is a strongly deactivating, meta-director. nih.gov
Nucleophilic Aromatic Substitution (SₙAr): The SₙAr reaction requires an aromatic ring that is "electron-poor" and possesses a good leaving group. wikipedia.org The ring in this compound is rendered electron-deficient by the nitro and ester groups. For an SₙAr reaction to occur, a nucleophile must attack the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This stabilization is most effective when electron-withdrawing groups are positioned ortho or para to the site of attack. masterorganicchemistry.comresearchgate.net
This compound itself does not have a conventional leaving group (like a halide) at a position activated by the nitro group. The nitro group is at C5, the acetamido at C2, and the ester at C1. A hypothetical derivative, such as Methyl 2-acetamido-4-chloro-5-nitrobenzoate, would be highly activated for nucleophilic substitution of the chloride, as the leaving group is ortho to the powerful nitro-activating group. Without such a leaving group, the molecule is not expected to readily undergo SₙAr reactions.
Intramolecular Cyclization and Annulation Reactions for Complex Scaffolds, e.g., Quinazoline (B50416) Synthesis
A key synthetic application of this compound derivatives is in the construction of fused heterocyclic systems, particularly quinazolines and related structures. The critical step is the reduction of the nitro group to an amine, generating an ortho-diamino derivative (specifically, a 1,2-amino-acetamido arrangement after reduction). This arrangement is a perfect precursor for intramolecular cyclization reactions.
For example, reacting the reduced product, Methyl 5-amino-2-acetamidobenzoate, with an appropriate one-carbon electrophile can lead to the formation of a quinazolinone ring system. Quinazolinones are a class of compounds with significant pharmacological interest. The synthesis of quinazolinones can be achieved through various methods, including the reaction of anthranilic acid derivatives (which the reduced compound is an example of) with other reagents.
Furthermore, more complex polycyclic scaffolds can be built. For instance, a facile protocol for the synthesis of imidazo[2,1-b]quinazoline-2-ones involves the tandem cyclization of substituted 3-amino-4-aminomethylbenzoates with cyanogen (B1215507) bromide. This demonstrates how the core structure, after modification, can be elaborated into intricate, multi-ring systems through intramolecular annulation strategies. mdpi.com
Advanced Derivatization Techniques for Enhanced Analytical and Synthetic Applications
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a specific application. For this compound, these techniques are crucial for improving its volatility for gas chromatography, enhancing its detectability, and controlling its reactivity in complex synthetic pathways.
Silylation Chemistry: Reagents, Conditions, and Mechanistic Considerations
Silylation is a widely employed derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org In this compound, the most reactive site for silylation is the active hydrogen on the secondary amide's nitrogen atom. This process significantly alters the compound's physical properties.
Key Benefits of Silylation:
Increased Volatility: By replacing the polar N-H bond with a non-polar N-SiR₃ bond, intermolecular hydrogen bonding is eliminated. libretexts.orgtaylorandfrancis.com This reduction in polarity leads to a lower boiling point, making the derivative more volatile and thus suitable for analysis by gas chromatography (GC). youtube.com
Enhanced Thermal Stability: Silyl derivatives are often more thermally stable than their parent compounds, which is advantageous for GC analysis where high temperatures are used. libretexts.orgyoutube.com
Reagents and Conditions: A variety of silylating agents can be used, with the choice depending on the desired reactivity. Common reagents include trimethylchlorosilane (TMCS) and bis(trimethylsilyl)acetamide (BSA). taylorandfrancis.comwikipedia.org The reaction with TMCS typically requires a base to neutralize the HCl byproduct. taylorandfrancis.com BSA is a powerful silylating agent that reacts with the amide to form the N-trimethylsilyl derivative, with the volatile and neutral acetamide (B32628) as a byproduct. wikipedia.org For effective derivatization, the reaction is often heated to ensure it proceeds to completion. youtube.com
Mechanistic Insights: The silylation of the amide group generally proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism at the silicon atom (Sɴ2-Si). wikipedia.orgunishivaji.ac.in The reaction is initiated by the nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent. This is often facilitated by a base that deprotonates the amide, increasing its nucleophilicity. A transition state with a trigonal bipyramidal geometry at the silicon center is formed, leading to the displacement of a leaving group (e.g., chloride from TMCS) and the formation of the N-silyl bond. wikipedia.orgunishivaji.ac.in
| Silylating Reagent | Common Abbreviation | Leaving Group/Byproduct |
| Trimethylchlorosilane | TMCS | HCl |
| Bis(trimethylsilyl)acetamide | BSA | N-trimethylsilylacetamide |
| Hexamethyldisilazane | HMDS | Ammonia |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyltrifluoroacetamide |
Selective Functional Group Derivatization for Chromatographic and Spectroscopic Analysis
Beyond silylation, other derivatization strategies can be employed to enhance the analytical detection of this compound by chromatographic and spectroscopic methods. These methods target specific functional groups to improve separation efficiency and detector response.
Targeting the Nitro Group: The electron-withdrawing nitro group is a key feature of the molecule. For analysis using gas chromatography with electron capture detection (GC-ECD), which is highly sensitive to electrophilic groups, the native molecule may already exhibit a good response. However, for other detection methods like mass spectrometry (MS), derivatization can provide more structural information and better ionization efficiency. One established strategy for analyzing nitroaromatic compounds involves the chemical reduction of the nitro group to an amine. nih.gov This can be achieved using reagents like sodium dithionite. nih.gov The resulting amino group can then be further derivatized, for example, through acylation with a fluorinated anhydride like heptafluorobutyric anhydride (HFBA). nih.gov This two-step process yields a derivative with excellent chromatographic properties and a distinct fragmentation pattern in MS, allowing for sensitive and selective quantification.
Targeting the Ester Group: While the methyl ester is relatively stable, it can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be derivatized through esterification with a different alcohol, such as one containing a fluorophore for fluorescence detection in HPLC, or a bulky silyl group to enhance volatility for GC. slideshare.net
Targeting the Amide Group: As discussed, the amide N-H is a prime site for derivatization. Acylation, the introduction of an acyl group (R-C=O), is an alternative to silylation. libretexts.org Using a fluorinated acylating agent can significantly enhance detectability with an electron capture detector (ECD). libretexts.org
| Analytical Technique | Derivatization Strategy | Target Functional Group | Purpose |
| GC-MS | Reduction followed by Acylation | Nitro Group | Improve volatility and mass spectral fragmentation. nih.gov |
| GC-ECD | Acylation with fluorinated reagents | Amide Group | Enhance electron capture response for high sensitivity. libretexts.org |
| HPLC-Fluorescence | Derivatization with fluorescent tag | Carboxylic Acid (after hydrolysis) | Introduce a fluorophore for sensitive detection. |
Derivatization for Modulation of Reactivity in Subsequent Synthetic Steps
Derivatization is a cornerstone of synthetic strategy, allowing chemists to temporarily alter a functional group's reactivity to direct a reaction towards a desired outcome. For a multifunctional molecule like this compound, this control is essential.
Protection of the Acetamido Group: The acetamido group contains an N-H bond that can interfere with certain reactions, such as those involving strong bases or organometallic reagents. Silylation of the amide nitrogen, as described previously, can serve as a protection strategy. wikipedia.org The resulting N-silyl derivative is less acidic and less nucleophilic, preventing unwanted side reactions at this position. The silyl group is generally stable under neutral and basic conditions but can be easily removed under acidic or fluoride-ion-mediated conditions to regenerate the original amide. wikipedia.org
Modification of the Nitro Group for Further Transformations: The nitro group is a versatile functional handle that can be transformed to unlock new synthetic pathways. The most common transformation is its reduction to an amino group (-NH₂). mdpi.com This is typically achieved using reducing agents such as tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic media (Fe/NH₄Cl). mdpi.com
The resulting amine, Methyl 2-acetamido-5-aminobenzoate, is a valuable intermediate for a variety of subsequent reactions:
Diazotization: The newly formed primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a highly versatile intermediate for Sandmeyer-type reactions, allowing the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.
Amide Coupling: The amine can be coupled with carboxylic acids or their derivatives to form a new amide bond, a fundamental reaction in the synthesis of pharmaceuticals and other complex organic molecules. mdpi.com This approach is used to build larger molecular frameworks. For instance, coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be used to facilitate this transformation. mdpi.com
By strategically derivatizing either the acetamido or the nitro group, chemists can precisely control the reactivity of this compound, enabling its use as a key building block in multi-step organic synthesis.
Comprehensive Spectroscopic and Structural Characterization for Mechanistic and Solid State Understanding
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Insight
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are highly specific to the types of bonds and functional groups present, making this method an excellent tool for structural elucidation.
Assignment of Characteristic Absorption/Scattering Bands and Correlation with Molecular Structure
The structure of Methyl 2-acetamido-5-nitrobenzoate contains several key functional groups: an acetamido group (-NHC(O)CH₃), a nitro group (-NO₂), a methyl ester group (-COOCH₃), and a substituted aromatic ring. Each of these groups gives rise to characteristic bands in the IR and Raman spectra. The expected vibrational modes are assigned based on established group frequencies and theoretical calculations on similar molecules. scirp.orgmdpi.com
Amide Group: The acetamido group is characterized by several distinct vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is a strong absorption found around 1680-1640 cm⁻¹. The amide II band, resulting from a mix of N-H bending and C-N stretching, occurs near 1550 cm⁻¹.
Nitro Group: The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found in the 1560-1500 cm⁻¹ range, and a symmetric stretch (νs(NO₂)) located around 1360-1320 cm⁻¹. The presence of these strong bands is a clear indicator of the nitro functionality.
Ester Group: The methyl ester group is identified by its strong C=O stretching absorption, which for an aromatic ester is expected in the 1730-1715 cm⁻¹ region. Additionally, two C-O stretching vibrations are expected, one for the C(=O)-O bond and another for the O-CH₃ bond, typically appearing in the 1300-1000 cm⁻¹ range.
Aromatic Ring: The benzene (B151609) ring shows C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations within the 1600-1450 cm⁻¹ region. scirp.org The substitution pattern on the ring influences the position and intensity of out-of-plane (OOP) C-H bending modes in the 900-675 cm⁻¹ range, which can help confirm the 1,2,4-trisubstituted pattern.
A summary of the expected characteristic vibrational bands for this compound is presented below.
Table 1: Predicted Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3300 - 3100 | Medium-Sharp |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methyl | C-H Stretch | 2980 - 2870 | Medium-Weak |
| Ester | C=O Stretch | 1730 - 1715 | Strong |
| Amide | Amide I (C=O Stretch) | 1680 - 1640 | Strong |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Nitro | Asymmetric NO₂ Stretch | 1560 - 1500 | Strong |
| Amide | Amide II (N-H Bend, C-N Stretch) | ~1550 | Medium-Strong |
| Nitro | Symmetric NO₂ Stretch | 1360 - 1320 | Strong |
| Ester | C-O Stretch | 1300 - 1000 | Medium-Strong |
In-situ Vibrational Spectroscopy for Reaction Monitoring and Intermediate Detection
In-situ vibrational spectroscopy is a powerful analytical method used to monitor the progress of a chemical reaction in real-time without the need for sample extraction. researchgate.net By continuously collecting IR or Raman spectra, chemists can track the concentration changes of reactants, products, and any transient intermediates.
For a reaction involving this compound, such as its synthesis or subsequent transformation, this technique would be invaluable. For example, during the synthesis via nitration of methyl 2-acetamidobenzoate, one could monitor the disappearance of the reactant's characteristic bands and the simultaneous appearance of the strong NO₂ stretching bands around 1560-1500 cm⁻¹ and 1360-1320 cm⁻¹, confirming the formation of the product. researchgate.net The rate of formation could be quantified by tracking the intensity of these product peaks over time. This approach allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, pressure, catalyst loading), and the potential identification of short-lived reaction intermediates that might not be detectable by conventional offline analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Proton (¹H) NMR Spectral Interpretation for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each chemically unique proton in the molecule.
Aromatic Protons: The three protons on the benzene ring are in different chemical environments and will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The powerful electron-withdrawing effect of the nitro group and the influence of the acetamido and ester groups will cause these protons to be significantly downfield. The proton ortho to the nitro group is expected to be the most deshielded. The splitting patterns (e.g., doublet, doublet of doublets) will be determined by the coupling between adjacent protons, which can be used to confirm their relative positions on the ring.
Ester Methyl Protons: The three protons of the methyl ester (-COOCH₃) group are expected to appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range.
Acetamido Protons: The methyl protons of the acetamido group (-NHC(O)CH₃) will give rise to a singlet around δ 2.1-2.3 ppm. The amide proton (-NH) is expected to produce a broad singlet further downfield, its exact chemical shift being sensitive to solvent, concentration, and temperature.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amide (N-H) | Variable (e.g., 8.5-10.0) | Singlet (broad) | 1H |
| Aromatic (H ortho to NO₂) | ~8.5 | Doublet | 1H |
| Aromatic | ~8.2 | Doublet of Doublets | 1H |
| Aromatic | ~7.8 | Doublet | 1H |
| Ester Methyl (-OCH₃) | ~3.9 | Singlet | 3H |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.
Carbonyl Carbons: The carbon atoms of the ester and amide carbonyl groups are the most deshielded and will appear far downfield, typically in the δ 165-175 ppm region. docbrown.info
Aromatic Carbons: The six aromatic carbons will produce six separate signals. The carbons directly attached to the electron-withdrawing nitro and ester groups will be significantly downfield, while the carbon attached to the electron-donating acetamido group will be shifted upfield relative to unsubstituted benzene. The carbon bearing the nitro group (C5) is expected to be particularly downfield.
Aliphatic Carbons: The methyl carbon of the ester group (-OCH₃) is expected around δ 52-55 ppm, while the methyl carbon of the acetamido group (-COCH₃) will be found further upfield, around δ 20-25 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~168 |
| Amide Carbonyl (C=O) | ~170 |
| Aromatic (C-NO₂) | ~145 |
| Aromatic (C-NHAc) | ~140 |
| Aromatic (C-COOCH₃) | ~125 |
| Aromatic (C-H) | 115 - 135 (3 signals) |
| Ester Methyl (-OCH₃) | ~53 |
Application in Determining Stoichiometric Ratios in Crystalline Products
NMR spectroscopy is an inherently quantitative technique, as the area under an NMR peak (the integration) is directly proportional to the number of nuclei contributing to that signal. youtube.com This property is exceptionally useful for determining the stoichiometric ratios of components in a mixture or in a multi-component crystalline product, such as a co-crystal or solvate, without the need for calibration standards. libretexts.orgmagritek.com
If this compound were to form a co-crystal with another molecule (a co-former), ¹H NMR could be used to determine their molar ratio in the crystal. After dissolving the co-crystal in a suitable deuterated solvent, a ¹H NMR spectrum is acquired. By selecting non-overlapping peaks—one from this compound (e.g., the ester methyl singlet) and one from the co-former—their integrals can be compared. libretexts.org
For instance, if the integral of the ester methyl singlet (representing 3 protons) of this compound is I₁, and the integral of a peak from the co-former representing n protons is I₂, the molar ratio (Molar Ratio = [Compound] / [Co-former]) can be calculated as:
Molar Ratio = (I₁ / 3) / (I₂ / n)
This quantitative analysis is crucial in solid-state chemistry and pharmaceutical sciences for confirming the composition of new crystalline forms. mdpi.comresearchgate.net
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.
Advanced Ionization Techniques: Electron Ionization (EI) and Chemical Ionization (CI)
Electron Ionization (EI) and Chemical Ionization (CI) are two fundamental techniques used to generate ions for mass spectrometric analysis, each providing complementary information.
Electron Ionization (EI): In EI mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. For this compound (C₁₀H₁₀N₂O₅, molecular weight: 238.19 g/mol ), the EI spectrum is expected to show a discernible molecular ion peak at m/z 238. The high energy of EI induces characteristic fragmentation patterns that are vital for structural elucidation. General fragmentation patterns for nitroaromatic compounds often involve the loss of nitro-group-related fragments. nih.govacs.org
Key predicted fragments for this compound under EI would likely arise from:
Loss of the methoxy (B1213986) group (-OCH₃): A prominent peak at m/z 207, resulting from the cleavage of the ester. This is a common fragmentation for methyl esters.
Loss of the acetyl group (CH₃CO•): A peak at m/z 195.
Cleavage of the nitro group (-NO₂): A peak at m/z 192.
Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation and often a more abundant ion corresponding to the intact molecule. youtube.com When a reagent gas like methane (B114726) is used, it becomes ionized and then transfers a proton to the analyte molecule. This process typically forms a protonated molecule, [M+H]⁺, at m/z 239 for this compound. Adduct ions with reagent gas fragments, such as [M+C₂H₅]⁺ (m/z 267) and [M+C₃H₅]⁺ (m/z 279), may also be observed. nih.gov The reduced fragmentation in CI is particularly useful for confirming the molecular weight of the compound when the molecular ion peak in EI is weak or absent. youtube.com
Tandem Mass Spectrometry (MS/MS) for Fragment Identification and Structural Confirmation
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific ion and then inducing its fragmentation. An ion of interest, such as the molecular ion (m/z 238) or a primary fragment, is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.
For this compound, an MS/MS experiment on the [M+H]⁺ ion (m/z 239) could reveal the following fragmentation pathways, confirming the connectivity of the functional groups:
[M+H]⁺ → Loss of methanol (B129727) (CH₃OH): A neutral loss of 32 Da to produce an ion at m/z 207.
[M+H]⁺ → Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42 Da from the acetamido group, yielding an ion at m/z 197.
[M+H]⁺ → Loss of water (H₂O): A neutral loss of 18 Da, leading to an ion at m/z 221.
These fragmentation patterns allow for the unambiguous identification of the compound and its constituent parts.
Hyphenated Techniques (e.g., GC-MS) for Mixture Analysis and Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This is particularly useful for analyzing complex mixtures or assessing the purity of a compound. This compound, being a relatively volatile and thermally stable compound, is amenable to GC-MS analysis. The gas chromatograph separates the compound from any impurities or byproducts before it enters the mass spectrometer, which then provides a clean mass spectrum for identification. fishersci.com Although specific GC-MS studies on this compound are not widely reported, methods for related nitroaromatic compounds are well-established. nih.gov
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis and Unit Cell Parameters
While the specific crystal structure of this compound has not been publicly reported, analysis of closely related compounds allows for a reliable prediction of its crystallographic features. For instance, the crystal structure of acetanilide (B955) (C₈H₉NO) has been extensively studied. iucr.orgresearchgate.netresearchgate.net Acetanilide crystallizes in the orthorhombic space group Pbca, with unit cell parameters that define the dimensions of the repeating unit in the crystal lattice. iucr.org It is anticipated that this compound would form a well-ordered crystalline solid, likely in a common space group such as P2₁/c or P-1, which are prevalent for organic molecules.
The expected unit cell parameters would define a monoclinic or triclinic system. The presence of the bulky nitro and acetamido groups will significantly influence the molecular packing and the resulting unit cell dimensions.
Table 1: Predicted Crystallographic Data for this compound Based on Analogous Structures
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 (anticipated) |
Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State
The solid-state structure of this compound will be dominated by a network of hydrogen bonds and other intermolecular interactions. The acetamido group is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group and the ester carbonyl are effective hydrogen bond acceptors.
Based on the crystal structure of acetanilide, a primary interaction is expected to be the formation of hydrogen-bonded chains. In acetanilide, molecules are linked into chains by N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. iucr.org A similar motif is highly probable for this compound, forming supramolecular chains or ribbons.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetanilide |
| Methyl m-nitrobenzoate |
| 4-acetamido-3-nitrobenzoic acid |
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior
Thermal analysis techniques are indispensable tools for characterizing the phase behavior of materials, including melting, crystallization, and decomposition.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to study the thermal transitions of nitrobenzoate derivatives. DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of melting points, glass transitions, and enthalpies of fusion. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathways.
The thermal analysis of related compounds, such as salts of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4,6-trinitroanilino benzoic acid (TABA), also shows exothermic decomposition, with the release of gases like NO2. nih.gov This suggests that the nitro group in this compound would likely play a key role in its thermal decomposition.
Melting phase diagrams are graphical representations of the melting behavior of a binary system as a function of its composition. uni-siegen.de They are a powerful tool for confirming the formation of solid solutions. sciforum.net The construction of a melting phase diagram involves preparing a series of mixtures with varying compositions of the two components and measuring their melting points using DSC.
In a binary system that forms a complete solid solution, the melting point of the mixture will vary continuously between the melting points of the pure components, and the phase diagram will show a single liquidus and solidus line connecting the two melting points. uni-siegen.de For systems with partial solid solubility, the phase diagram is more complex and will show regions where a solid solution coexists with a liquid phase. libretexts.org Eutectic points, where a liquid phase is in equilibrium with two solid phases, are also common in such systems. libretexts.org
The study of binary systems of substituted nitrobenzoic acids has demonstrated the utility of melting phase diagrams in confirming solid solution formation. sciforum.net By analyzing the shape of the liquidus and solidus curves, researchers can determine the extent of solid solubility and the nature of the phase behavior. sciforum.netnist.gov For a hypothetical binary system of this compound and another related nitrobenzoate derivative, a melting phase diagram could be constructed to determine if they form a solid solution and, if so, over what compositional range. This would provide valuable information about the miscibility of these compounds in the solid state.
Strategic Applications and Emerging Research Frontiers for Methyl 2 Acetamido 5 Nitrobenzoate
Utility as a Precursor and Building Block in Advanced Organic Synthesis
The strategic placement of functional groups on the aromatic ring of Methyl 2-acetamido-5-nitrobenzoate makes it a highly valuable precursor in the field of organic synthesis. The nitro group can be readily reduced to an amine, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, and the acetamido group can be hydrolyzed to a primary amine, offering a multitude of pathways for constructing complex molecular frameworks.
Role as a Precursor for Complex Molecules and Heterocyclic Scaffolds (e.g., Quinazolines, Cinitapride)
This compound is a key starting material for the synthesis of various heterocyclic compounds, which are integral to the development of pharmaceuticals and other bioactive molecules.
Quinazolines: The synthesis of quinazoline (B50416) derivatives, a class of compounds with a wide range of pharmacological activities, can be achieved using precursors derived from this compound. For instance, the condensation of related nitroacetanthranils with primary amines leads to the formation of 2-methyl-5-nitro-4-ketodihydroquinazolines. This reaction demonstrates the potential of the nitro- and acetamido-substituted benzene (B151609) ring to form the core structure of quinazolines, which are of significant interest in medicinal chemistry.
Cinitapride: Cinitapride, a gastroprokinetic agent, features a 4-amino-2-ethoxy-5-nitrobenzamide core structure. While not a direct precursor, the structural motifs of this compound are highly relevant to the synthesis of Cinitapride and its analogues. The synthesis of Cinitapride involves the use of a substituted nitro-aminobenzene derivative. A plausible synthetic route could involve the initial hydrolysis of the acetamido group of this compound to an amine, followed by the introduction of an ethoxy group and subsequent amidation of the methyl ester to yield the final benzamide (B126) structure. A patent for Cinitapride tartrate mentions that an impurity can arise from a nitration reaction on the phenyl ring of a starting material, underscoring the importance of nitro-substituted intermediates in its synthesis. google.com
Design and Synthesis of Chemically Modified Analogues
The functional groups of this compound allow for the systematic design and synthesis of a wide array of chemically modified analogues with tailored properties. These analogues are often developed to explore structure-activity relationships in drug discovery or to create new materials with specific characteristics.
The synthesis of ferrocene-modified analogues of the tyrosine kinase inhibitors imatinib (B729) and nilotinib (B1678881) illustrates the utility of related nitrobenzoate derivatives in creating novel therapeutic agents. mdpi.com In these syntheses, a starting nitroaniline is first protected, then the nitro group is reduced to an amine, which is subsequently acylated. mdpi.com This sequence of reactions highlights a synthetic strategy that could be readily applied to this compound to generate a library of diverse compounds. For example, the reduction of the nitro group to an amine would yield a diamino-substituted benzene derivative, which could then be selectively acylated or alkylated at either of the amino groups to produce a range of analogues.
Investigations into Enzyme-Substrate/Inhibitor Interactions
The presence of a nitro group makes this compound a valuable tool for studying the mechanisms of nitroreductase enzymes and for developing molecular probes to investigate biochemical pathways.
Mechanistic Studies of Nitroreductase Enzymes (e.g., NbaA) and Related Biochemical Pathways
Nitroreductase enzymes play a crucial role in the metabolism of nitroaromatic compounds in various organisms. The enzyme 2-nitrobenzoate (B253500) 2-nitroreductase (NbaA) from Pseudomonas fluorescens strain KU-7 is known to catalyze the reduction of 2-nitrobenzoic acid (2-NBA) and 2,4-dinitrobenzoic acid (2,4-DNBA). The study of such enzymes is important for understanding bioremediation processes and for the development of prodrug cancer therapies, where nitroreductases can activate a non-toxic prodrug into a cytotoxic agent within tumor cells.
This compound, with its structural similarity to the natural substrates of NbaA, can be used to investigate the substrate specificity and catalytic mechanism of this and other nitroreductases. By comparing the enzyme's activity on this compound with its activity on 2-NBA and 2,4-DNBA, researchers can gain insights into how the acetamido and methyl ester groups influence substrate binding and turnover.
Development of Molecular Probes for Biochemical Targets
Molecular probes are essential tools for visualizing and quantifying biological processes in living systems. The unique chemical properties of this compound make it a suitable candidate for the development of such probes. For instance, the nitro group can act as a quencher of fluorescence. A molecular probe incorporating this moiety could be designed to be non-fluorescent until the nitro group is reduced by a specific nitroreductase enzyme, at which point the fluorescence is "turned on." This "off-on" mechanism would allow for the sensitive detection of nitroreductase activity in cells and tissues. Such probes are valuable for studying the hypoxic environments of tumors, where nitroreductase activity is often elevated.
Contributions to Materials Science and Crystal Engineering
The field of materials science is constantly seeking new organic molecules that can be assembled into functional materials with novel properties. The rigid, planar structure of the benzene ring in this compound, combined with its capacity for hydrogen bonding via the acetamido group, makes it a promising candidate for applications in crystal engineering and the development of new materials.
Research on the closely related compound, 2-methyl-5-nitrobenzoic acid, has shown that it can form organoferroelastic materials. These are organic crystals that can be mechanically deformed and then return to their original shape. This property is of interest for applications in flexible electronics and smart materials. The ability of the nitrobenzoate scaffold to form such ordered crystalline structures suggests that this compound could also be used to create new materials with interesting mechanical and optical properties. Furthermore, this class of compounds has been explored for creating polymers and coatings with enhanced thermal stability. researchgate.net
Rational Design of Crystalline Materials with Tunable Solid-State Properties
The rational design of crystalline materials hinges on the predictable control of intermolecular interactions to guide the assembly of molecules into desired architectures. This compound is a prime candidate for such studies due to its capacity for forming multiple, directional non-covalent bonds. The acetamido group is a classic hydrogen bond donor (N-H) and acceptor (C=O), while the nitro group and the methyl ester provide additional hydrogen bond accepting sites and opportunities for other weak interactions.
Research in the broader field of nitro compounds demonstrates that the nitro group is a powerful tool in crystal engineering. It can participate in a variety of intermolecular interactions, including hydrogen bonds and π-hole interactions, which can be exploited to control the packing of molecules in the solid state. The presence of a nitro function can lead to interesting observations in regioselectivity and reactivity, which has implications for the synthesis of complex molecules. bath.ac.uk
While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles of crystal engineering suggest it is a promising candidate for forming multiple crystalline forms (polymorphs) or co-crystals. By systematically varying crystallization conditions or introducing co-former molecules, it should be possible to generate materials with different physical properties, such as solubility, stability, and melting point.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Functional Group Donor | Functional Group Acceptor | Type of Interaction | Potential Impact on Crystal Packing |
| Acetamido (N-H) | Nitro (O=N=O) | Hydrogen Bond | Formation of chains or sheets |
| Acetamido (N-H) | Ester (C=O) | Hydrogen Bond | Dimer formation or catemeric chains |
| Acetamido (N-H) | Acetamido (C=O) | Hydrogen Bond | Centrosymmetric dimer motifs |
| Aromatic C-H | Nitro (O=N=O) | Weak Hydrogen Bond | Stabilization of 3D crystal lattice |
| Aromatic Ring (π-system) | Nitro Group (π-hole) | π-hole Interaction | Influence on stacking arrangements |
Understanding Intermolecular Forces in Supramolecular Assemblies
The study of this compound provides a valuable model system for dissecting the interplay of various intermolecular forces in the construction of supramolecular assemblies. The molecule's structure allows for a hierarchy of interactions, from strong hydrogen bonds to weaker C-H···O contacts and π-interactions.
The primary N-H···O hydrogen bonds involving the amide and nitro or ester groups are expected to be the most dominant interactions, forming robust synthons that define the primary structure of the assembly (e.g., chains or dimers). The analysis of related nitroacetanilide isomers shows the importance of these hydrogen bonding motifs in directing the crystal packing.
Beyond the classic hydrogen bonds, the electron-withdrawing nature of the nitro group creates an electron-deficient region (a π-hole) on the nitrogen atom. This π-hole can interact favorably with electron-rich regions of adjacent molecules, such as the oxygen atoms of the ester or nitro groups, providing a directional interaction that can be used to fine-tune the crystal architecture. The study of such interactions in other nitro compounds has revealed their significance in creating stable and predictable crystalline structures.
By analyzing the crystal structure of this compound, researchers can quantify the geometric parameters of these different interactions (bond lengths, angles) and use computational methods to evaluate their relative energetic contributions. This detailed understanding is crucial for developing a predictive capability in designing new materials where specific forces can be switched on or off through targeted chemical modification.
Future Directions and Interdisciplinary Research Opportunities
The strategic utility of this compound and related nitroaromatic compounds extends beyond fundamental crystal engineering into several promising areas of interdisciplinary research.
Future work could focus on the synthesis of co-crystals of this compound with other active pharmaceutical ingredients (APIs) or functional molecules. By co-crystallizing it with an API, it may be possible to improve the API's physical properties, such as solubility or stability, without altering its chemical nature. Furthermore, the nitro group itself is a scaffold used in the synthesis of bioactive molecules, with some nitro compounds showing potential as antineoplastic, antibiotic, and antiparasitic agents.
The electronic properties of nitroaromatic compounds make them interesting for applications in nonlinear optics (NLO) and as components in sensors. Research into the synthesis of 4-nitro-benzoate derivatives for antimicrobial and disinfectant activities highlights the potential for developing new functional materials. The development of advanced materials from nitro compounds for use in dyes, polymers, and even electronic materials is an active area of research.
Moreover, the presence of multiple functional groups makes this molecule a versatile building block for more complex organic synthesis. The nitro group can be readily reduced to an amine, providing a route to a new family of derivatives with different properties and functionalities. This reductive cyclization of nitroarenes is a known strategy for accessing various N-heterocycles.
Interdisciplinary collaboration between crystallographers, computational chemists, and materials scientists will be essential to fully exploit the potential of this compound. Computational screening could predict promising co-formers for co-crystallization experiments, while advanced spectroscopic techniques could probe the dynamics of the intermolecular interactions in the solid state. Such efforts could pave the way for the development of new smart materials with applications ranging from pharmaceuticals to electronics.
Q & A
Q. What are the standard synthetic routes for Methyl 2-acetamido-5-nitrobenzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step functionalization of a benzoate precursor. For example:
- Step 1: Nitration of 2-acetamidobenzoic acid derivatives using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group at the 5-position.
- Step 2: Esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis) to form the methyl ester .
Optimization Tips: - Control nitration temperature (0–5°C) to avoid over-oxidation.
- Use anhydrous conditions during esterification to improve yield.
- Monitor reaction progress via TLC or HPLC for intermediate purity validation .
Q. How can researchers confirm the structural integrity and purity of this compound?
Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm substitution patterns (e.g., NOESY for spatial arrangement of nitro and acetamido groups).
- HPLC: Assess purity (>95% as per commercial standards) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS): Verify molecular ion peak at m/z 238.18 [M+H]⁺ for C₁₀H₁₀N₂O₅ .
- Crystallography: Single-crystal X-ray diffraction resolves polymorphism risks, critical for reproducibility in biological assays .
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or nitro reduction.
- Long-term: Lyophilize and store under inert gas (argon) at –80°C.
- Stability Monitoring: Conduct periodic NMR/HPLC checks for degradation products (e.g., free carboxylic acid or amine derivatives) .
Advanced Research Questions
Q. How does this compound interact with cellular apoptosis pathways, and what experimental models are suitable for validation?
Answer:
- Mechanistic Insight: The nitro group may act as an electron-withdrawing moiety, enhancing binding to pro-apoptotic proteins like caspases or Bcl-2 family regulators .
- Experimental Models:
- Controls: Include known apoptosis inducers (e.g., staurosporine) and CRISPR-knockout models to confirm target specificity .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Potential Causes:
- Purity Variability: Commercial batches may differ in trace impurities (e.g., residual solvents or isomers). Always request a Certificate of Analysis (COA) .
- Polymorphism: Different crystal forms (e.g., Form I vs. Form II) can alter solubility and bioavailability. Validate via PXRD .
- Mitigation Strategies:
Q. What strategies are effective for modifying the compound to enhance bioavailability or reduce toxicity?
Answer:
- Derivatization Approaches:
- Toxicity Screening:
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
Answer:
- Root Causes:
- Polymorphic forms (e.g., amorphous vs. crystalline).
- Residual solvents (e.g., methanol or DMF) affecting thermal properties.
- Resolution Methods:
- Recrystallize from a non-polar solvent (e.g., hexane/ethyl acetate) and re-analyze via DSC.
- Compare ¹H-NMR in deuterated DMSO vs. CDCl₃ to identify solvent interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
